Methyl imidazo[1,2-a]pyridin-2-ylcarbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl N-imidazo[1,2-a]pyridin-2-ylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-14-9(13)11-7-6-12-5-3-2-4-8(12)10-7/h2-6H,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQCHQLVDPVPJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CN2C=CC=CC2=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00497173 | |
| Record name | Methyl imidazo[1,2-a]pyridin-2-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00497173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38922-81-5 | |
| Record name | Methyl imidazo[1,2-a]pyridin-2-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00497173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
In Depth Spectroscopic and Structural Analysis
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution and in the solid state.
Multi-dimensional NMR for Connectivity and Conformation (e.g., 2D NMR, NOESY)
While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the number and chemical environment of protons and carbons, two-dimensional (2D) NMR experiments are required for unambiguous signal assignment and conformational analysis of Methyl imidazo[1,2-a]pyridin-2-ylcarbamate. koreascience.kr
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) spin-spin couplings, clearly mapping the connectivity of protons within the pyridine (B92270) ring. For instance, the signal for H5 would show a correlation to H6, which in turn would correlate with H7, and so on.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon in the imidazo[1,2-a]pyridine (B132010) ring system by linking it to its attached proton.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing critical information about the molecule's conformation. wikipedia.org For this compound, a NOESY spectrum could reveal the spatial proximity between the carbamate (B1207046) N-H proton and the H3 proton of the imidazole (B134444) ring, helping to define the rotational orientation of the carbamate substituent relative to the fused ring system.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound. Predicted values are based on data for similar imidazo[1,2-a]pyridine structures. blogspot.comwikipedia.orgnih.govnih.gov
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| H3 | ~7.8 - 8.0 | ~110 - 112 |
| H5 | ~8.1 - 8.3 | ~125 - 127 |
| H6 | ~6.8 - 7.0 | ~112 - 114 |
| H7 | ~7.2 - 7.4 | ~124 - 126 |
| H8 | ~7.6 - 7.8 | ~117 - 119 |
| NH (Carbamate) | ~9.5 - 10.5 | N/A |
| OCH₃ (Carbamate) | ~3.8 - 4.0 | ~52 - 54 |
| C2 | N/A | ~145 - 148 |
| C8a | N/A | ~142 - 144 |
| C=O (Carbamate) | N/A | ~153 - 156 |
Solid-State NMR for Packing and Dynamics
Solid-state NMR (ssNMR) provides invaluable information about the structure and dynamics of molecules in their crystalline or amorphous solid forms. Unlike solution NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR measures these interactions to probe the local environment. fsu.edu
For this compound, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) would be the primary technique. koreascience.krnih.gov The resulting spectrum reveals the number of crystallographically inequivalent molecules in the asymmetric unit cell; if there is one molecule in the asymmetric unit, a single peak will be observed for each unique carbon, but if Z' > 1, peak multiplicity will be observed. blogspot.comnih.gov
Furthermore, subtle changes in chemical shifts between the solution and solid-state spectra can highlight the effects of intermolecular interactions, such as hydrogen bonding and π-stacking, on the electronic structure of the molecule in the crystal lattice. researchgate.netaip.org Advanced ssNMR experiments can measure internuclear distances and probe molecular motions, such as the rotation of the methyl group or small librations of the aromatic rings, providing a detailed picture of the dynamics within the crystal. nih.govmdpi.com
Single-Crystal X-ray Diffraction for Molecular and Supramolecular Architecture
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. researchgate.net Analysis of a suitable single crystal of this compound would provide precise data on bond lengths, bond angles, and torsion angles. acs.orgacs.org
This analysis would confirm the planarity of the fused imidazo[1,2-a]pyridine ring system. nih.govresearchgate.net Crucially, it would also reveal the supramolecular architecture, which is dictated by intermolecular interactions. The carbamate group, with its N-H donor and C=O acceptor sites, is expected to be a primary driver of the crystal packing through the formation of hydrogen bonds. Likely motifs include inversion dimers, where two molecules are linked by a pair of N-H···O=C hydrogen bonds, or catemeric chains. nih.gov The aromatic rings may further stabilize the packing through π-π stacking interactions.
Table 2: Expected Crystallographic Parameters for this compound. Based on data for structurally related imidazo[1,2-a]pyridine derivatives. nih.govacs.org
| Parameter | Expected Value/Observation | Significance |
|---|---|---|
| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell |
| Space Group | e.g., P2₁/c, P-1 | Defines the symmetry elements within the unit cell |
| Z (Molecules/unit cell) | 2, 4, or 8 | Number of molecules in the unit cell |
| Hydrogen Bonding | N-H···O=C, C-H···N, C-H···O | Governs the primary supramolecular assembly |
| π-π Stacking | Centroid-centroid distance ~3.5-3.8 Å | Contributes to crystal packing stability |
| Planarity | Imidazo[1,2-a]pyridine core near-planar | Confirms the aromatic nature and rigidity of the core |
| Carbamate Conformation | Defined by C2-N-C-O torsion angle | Determines the orientation of the substituent group |
High-Resolution Mass Spectrometry for Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS), typically using electrospray ionization (ESI), is first used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement of the protonated species, [M+H]⁺. wikipedia.orgnih.govnih.gov
Tandem mass spectrometry (MS/MS) is then employed to study the gas-phase fragmentation pathways of the protonated molecule. researchgate.net This involves isolating the [M+H]⁺ ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions. The fragmentation pattern provides a structural fingerprint and confirms the connectivity of different parts of the molecule. For this compound, characteristic fragmentation pathways would likely include the initial loss of small neutral molecules from the carbamate side chain, followed by cleavage of the heterocyclic ring.
Table 3: Plausible ESI-MS/MS Fragmentation for Protonated this compound (C₁₀H₁₁N₃O₂; Exact Mass: 205.0851). Fragmentation pathways are proposed based on principles from related structures. researchgate.net
| m/z of Fragment | Proposed Loss | Formula of Fragment |
|---|---|---|
| 174.0818 | Loss of CH₃O• (methoxy radical) | [C₉H₈N₃O]⁺ |
| 146.0662 | Loss of COOCH₃• (methoxycarbonyl radical) | [C₈H₈N₃]⁺ |
| 147.0870 | Loss of C₂H₂O₂ (ketene + O) | [C₈H₉N₃]⁺ |
| 119.0607 | Loss of HNCOOCH₃ (carbamic acid, methyl ester) | [C₈H₇N₂]⁺ |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Interactions
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a characteristic "fingerprint" and are excellent for identifying functional groups and studying intermolecular interactions, such as hydrogen bonding.
For this compound, the spectra would be dominated by vibrations of the carbamate group and the fused aromatic ring system. The position of the N-H and C=O stretching bands is particularly sensitive to hydrogen bonding; in the solid state, these bands are typically observed at lower wavenumbers and are broader compared to their positions in a dilute, non-polar solution.
Table 4: Key Vibrational Modes and Expected Wavenumbers (cm⁻¹) for this compound. Assignments based on data for imidazo[1,2-a]pyridine and carbamate-containing compounds.
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) |
|---|---|---|
| N-H Stretch | Carbamate Amide | 3200 - 3400 |
| C-H Stretch (Aromatic) | Imidazo[1,2-a]pyridine | 3000 - 3150 |
| C-H Stretch (Aliphatic) | Methoxy group | 2850 - 2980 |
| C=O Stretch (Amide I) | Carbamate Carbonyl | 1700 - 1740 |
| C=N/C=C Stretches | Imidazo[1,2-a]pyridine Ring | 1450 - 1650 |
| N-H Bend (Amide II) | Carbamate Amide | 1510 - 1550 |
| C-O Stretch | Carbamate Ester | 1200 - 1280 |
| C-H Out-of-Plane Bends | Imidazo[1,2-a]pyridine Ring | 750 - 900 |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties
Electronic spectroscopy investigates the transitions between electronic energy levels within a molecule upon absorption or emission of light, providing insight into the electronic structure and photophysical properties.
UV-Vis Absorption: The imidazo[1,2-a]pyridine core is a well-known chromophore. The UV-Vis absorption spectrum of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) is expected to show multiple bands. researchgate.net Typically, intense, structured bands appear at shorter wavelengths (e.g., ~250-270 nm) and one or more bands at longer wavelengths (e.g., ~320-350 nm). These absorptions are primarily attributed to spin-allowed π-π* transitions within the delocalized aromatic system. acs.org
Fluorescence Spectroscopy: Many imidazo[1,2-a]pyridine derivatives are highly fluorescent, a property stemming from their rigid, π-conjugated bicyclic structure. researchgate.net Upon excitation at a wavelength corresponding to an absorption maximum, this compound is expected to exhibit fluorescence emission. The emission maximum is typically found in the violet-to-blue region of the electromagnetic spectrum (~380-450 nm). researchgate.netacs.org Key photophysical parameters that would be determined include the fluorescence quantum yield (ΦF), which measures the efficiency of the emission process, and the Stokes shift, the energy difference between the absorption and emission maxima. nih.gov
Table 5: Typical Photophysical Properties for Imidazo[1,2-a]pyridine Derivatives. Data compiled from literature on related fluorescent compounds. researchgate.netacs.org
| Parameter | Typical Range | Description |
|---|---|---|
| Absorption Maxima (λ_abs) | 250-270 nm, 320-350 nm | Wavelengths of maximum light absorption (π-π* transitions) |
| Emission Maximum (λ_em) | 380 - 450 nm | Wavelength of maximum fluorescence intensity |
| Stokes Shift | 50 - 100 nm | Difference between λ_em and λ_abs |
| Quantum Yield (ΦF) | 0.1 - 0.6 | Efficiency of converting absorbed photons to emitted photons |
| Fluorescence Lifetime (τ) | 1 - 10 ns | Average time the molecule stays in the excited state |
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations of Electronic Structure and Properties
Quantum chemical calculations are fundamental to elucidating the electronic characteristics of Methyl imidazo[1,2-a]pyridin-2-ylcarbamate. These methods model the molecule's electron distribution to predict its stability, reactivity, and spectroscopic properties.
Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability.
Interactive Data Table: Representative FMO Data for Related Imidazo[1,2-a]pyridine (B132010) Systems
Note: The following data is illustrative for the imidazo[1,2-a]pyridine core and may vary for the specific methyl carbamate (B1207046) derivative.
| Parameter | Energy (eV) | Description |
| HOMO Energy | -6.2 to -5.8 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | -1.5 to -1.1 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | 4.5 to 4.9 | Difference between HOMO and LUMO energies; indicates chemical reactivity and stability. |
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. It is an invaluable tool for predicting how a molecule will interact with other chemical species, particularly in biological systems. The MEP map uses a color scale to indicate different potential values on the molecule's surface. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and are sites for nucleophilic attack.
For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the imidazo[1,2-a]pyridine ring and the oxygen atoms of the carbamate group, as these are electronegative atoms with lone pairs of electrons. These areas represent potential sites for hydrogen bonding and other electrostatic interactions. Conversely, the hydrogen atoms, particularly the N-H proton of the carbamate, would exhibit a positive potential, making them hydrogen bond donors.
Analyzing the distribution of atomic charges throughout the molecule complements the insights from FMO and MEP analyses. Methods like Mulliken population analysis assign partial charges to each atom, helping to identify reactive centers more precisely.
In this compound, the nitrogen atoms within the heterocyclic ring system and the oxygen atoms of the carbamate are expected to carry significant negative charges, confirming their role as nucleophilic centers. The carbonyl carbon of the carbamate group would possess a partial positive charge, making it a potential site for nucleophilic attack. Understanding this charge landscape is critical for predicting metabolic pathways and designing analogs with modified reactivity profiles.
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional structure (geometry optimization) and the total electronic energy of a molecule. By using various functionals and basis sets (e.g., B3LYP/6-311++G(d,p)), researchers can calculate key structural parameters such as bond lengths, bond angles, and dihedral angles with high accuracy.
For this compound, DFT calculations would confirm the planarity of the imidazo[1,2-a]pyridine ring system. The calculations would also provide the precise orientation of the methyl carbamate side chain relative to the bicyclic core. These optimized geometries are the foundation for all other computational analyses, including the calculation of vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to validate the computational model. The total energy calculated via DFT is also a measure of the molecule's thermodynamic stability.
Interactive Data Table: Typical Calculated vs. Experimental Geometrical Parameters
Note: This table illustrates the expected correlation for a DFT-optimized structure.
| Parameter | Bond/Angle | Calculated Value (DFT) | Experimental Value (X-ray) |
| Bond Length | C=O (carbamate) | ~1.22 Å | ~1.21 Å |
| Bond Length | N-C (imidazole) | ~1.38 Å | ~1.37 Å |
| Bond Angle | C-N-C (pyridine) | ~118.5° | ~118.2° |
| Dihedral Angle | Ring-Side Chain | Varies | Varies |
Molecular Dynamics Simulations for Conformational Preferences and Intermolecular Interactions
While quantum chemical calculations typically model a single molecule in a vacuum, Molecular Dynamics (MD) simulations provide insights into the behavior of a molecule over time in a more realistic environment, such as in a solvent or interacting with a biological target. MD simulations solve Newton's equations of motion for a system of atoms, revealing the molecule's conformational flexibility and its non-covalent interactions.
An MD simulation of this compound would explore the rotational freedom around the single bonds connecting the carbamate side chain to the imidazo[1,2-a]pyridine ring. This would identify the most stable conformations (rotamers) and the energy barriers between them. When simulated in water, MD can map the hydration shell around the molecule and quantify the strength and lifetime of hydrogen bonds with solvent molecules. In the context of a protein-ligand complex, MD simulations are essential for assessing the stability of the binding pose and identifying key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that contribute to binding affinity.
Computational Modeling of Reaction Pathways and Transition States
Computational modeling can be used to map out the entire energy landscape of a chemical reaction, including the reactants, products, and any intermediates or transition states. By calculating the potential energy surface, researchers can determine the most likely mechanism for a given reaction and predict its rate.
For this compound, this could involve modeling its synthesis or its metabolic degradation. For instance, modeling the enzymatic hydrolysis of the carbamate ester would involve identifying the transition state for the reaction, where the C-O bond is breaking and a new C-O bond with a water molecule (or an enzymatic residue) is forming. Calculating the activation energy (the energy of the transition state relative to the reactants) provides a quantitative prediction of how fast the reaction will occur. These models are invaluable for understanding drug metabolism and for designing more stable or, conversely, more readily activated prodrugs.
Solvation Effects and Environmental Influence on Molecular Behavior
The surrounding solvent environment plays a critical role in modulating the behavior and properties of molecules. For imidazo[1,2-a]pyridine derivatives, including this compound, the solvent can significantly influence their electronic structure, photophysical characteristics, and reactivity. Theoretical and computational chemistry provides powerful tools to investigate these intricate solute-solvent interactions, offering insights that are often difficult to obtain through experimental means alone.
Detailed Research Findings
Computational studies on imidazo[1,2-a]pyridine derivatives frequently employ methods like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) to explore the effects of solvation. A common approach is the use of continuum solvation models, such as the Polarizable Continuum Model (PCM), which represents the solvent as a continuous dielectric medium. This method allows for the calculation of molecular properties in different solvent environments, providing a quantitative understanding of how solvent polarity influences the molecule's behavior.
Research on various imidazo[1,2-a]pyridine compounds has demonstrated that the solvent can induce notable changes in their molecular geometry and electronic properties. For instance, studies on related structures have shown that an increase in solvent polarity can lead to a shortening of certain bonds and alter the dipole moment of the molecule. sibran.ru This is attributed to the stabilization of charge-separated states in more polar environments.
The photophysical properties of imidazo[1,2-a]pyridine derivatives are particularly sensitive to the solvent. The phenomenon of solvatochromism, where the absorption and emission spectra of a compound shift with changes in solvent polarity, is commonly observed. For example, in a study on 2-(2'-hydroxyphenyl)imidazo[1,2-a]pyridine (HPIP) based dyes, TD-DFT calculations predicted significant red-shifts in the fluorescence emission in polar solvents like tetrahydrofuran. tandfonline.comresearchgate.net This is often indicative of an intramolecular charge transfer (ICT) process, where the excited state has a more polar character than the ground state and is therefore stabilized to a greater extent by polar solvents.
Furthermore, the nature of the solvent can affect the energy barriers of chemical reactions. Self-Consistent Reaction Field (SCRF) calculations have been used to determine the free energies of solvation for reactants and transition states. These calculations have revealed that solvents can lower the activation energies of reactions involving imidazo[1,2-a]pyridine derivatives by inducing geometrical relaxation in both the reactant molecules and the transition states.
While specific computational data for this compound is not extensively available in the reviewed literature, the general principles derived from studies on analogous compounds provide a strong framework for understanding its likely behavior in different solvent environments. The carbamate group, with its potential for hydrogen bonding and its electronic influence, would be expected to actively participate in solute-solvent interactions, further modulating the properties of the core imidazo[1,2-a]pyridine ring system.
Interactive Data Tables
The following table presents theoretical data for a related compound, [Cr(CO)5(pyridine)], illustrating the effect of different solvents on its dipole moment and stabilization energy, as calculated using the PCM model. This data exemplifies the typical influence of solvent polarity on the electronic properties of pyridine-containing complexes.
| Solvent | Dielectric Constant (ε) | Dipole Moment (Debye) | Stabilization Energy (kcal/mol) |
| Gas Phase | 1.00 | 7.85 | 0.00 |
| Dichloromethane | 8.93 | 10.45 | -10.23 |
| Tetrahydrofuran | 7.58 | 10.28 | -9.89 |
| Acetone | 20.70 | 11.13 | -12.11 |
| Acetonitrile (B52724) | 37.50 | 11.41 | -12.82 |
| Dimethyl Sulfoxide | 46.70 | 11.52 | -13.12 |
| Water | 78.39 | 11.69 | -13.56 |
| Data derived from a theoretical study on [Cr(CO)5(pyridine)] and is intended to be illustrative of solvent effects on related structures. sibran.ru |
Structure Activity Relationship Sar Studies in Chemical Research
Correlating Structural Modifications with Chemical Reactivity Profiles
The chemical reactivity of the imidazo[1,2-a]pyridine (B132010) core is intricately linked to its electronic properties, which can be modulated by various substituents. The imidazo[1,2-a]pyridine system is an electron-rich heterocycle, making it susceptible to electrophilic substitution. mdpi.com The C3 position is generally the most nucleophilic and prone to electrophilic attack. mdpi.com However, the reactivity can be tuned by the introduction of different functional groups at various positions on the bicyclic ring system.
For instance, the introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the imidazo[1,2-a]pyridine ring can significantly alter the electron density distribution and, consequently, the reactivity of the molecule. acs.org Radical reactions have also been extensively used for the functionalization of imidazo[1,2-a]pyridines, providing access to a wide range of derivatives. rsc.org
The following table presents a summary of how different types of substituents generally influence the chemical reactivity of the imidazo[1,2-a]pyridine core.
| Substituent Type at Various Positions | General Effect on Reactivity | Predicted Impact on Methyl imidazo[1,2-a]pyridin-2-ylcarbamate |
| Electron-Donating Groups (e.g., -CH3, -OCH3) | Increase electron density, enhancing susceptibility to electrophilic attack, particularly at C3. | Would likely enhance reactivity towards electrophiles. |
| Electron-Withdrawing Groups (e.g., -NO2, -CN) | Decrease electron density, making the ring less reactive towards electrophiles and more susceptible to nucleophilic attack. | Would likely decrease reactivity towards electrophiles. |
| Halogens (e.g., -Cl, -Br, -I) | Inductive electron withdrawal and resonance electron donation; can participate in cross-coupling reactions. | Can be used as handles for further functionalization via cross-coupling. researchgate.net |
| Carbamate (B1207046) at C2 | A mix of inductive withdrawal and resonance donation, influencing the overall electronic nature of the scaffold. | Modulates the reactivity of the C3 position and the pyridine (B92270) ring. |
Analyzing Substituent Effects on Ligand-Probe Interactions in Research Models
The interaction of imidazo[1,2-a]pyridine derivatives with biological targets is highly dependent on the nature and position of substituents on the heterocyclic core. These substituents can engage in various non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, which are crucial for molecular recognition and binding affinity. nih.gov
For example, in a series of imidazo[1,2-a]pyridine-based inhibitors of autotaxin, the exploration of different substituents led to the identification of compounds with high activity. scispace.com A co-crystal structure revealed that these inhibitors occupy a hydrophobic pocket and a channel within the enzyme, without directly interacting with the catalytic zinc ions. scispace.com This highlights the importance of substituents in dictating the binding mode.
In the case of This compound , the methylcarbamate group at the C2 position is a key determinant of its interaction with potential biological targets. The carbamate moiety contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), enabling it to form specific hydrogen bonding interactions within a protein's binding site. The methyl group can participate in hydrophobic interactions.
Studies on various imidazo[1,2-a]pyridine derivatives have consistently shown that modifications at different positions have distinct effects on biological activity. For instance, in a series of antitubercular imidazo[1,2-a]pyridine-3-carboxamides, substitutions on the pyridine ring and the carboxamide moiety were found to be critical for their activity against Mycobacterium tuberculosis. nih.gov Similarly, for imidazo[1,2-a]pyridines designed as ligands for detecting beta-amyloid plaques, substituents that modulate lipophilicity and binding affinity were crucial for their effectiveness. nih.gov
The table below summarizes the observed effects of substituents at different positions on the imidazo[1,2-a]pyridine scaffold in various research models.
| Position of Substitution | Type of Substituent | Observed Effect on Ligand-Probe Interaction | Reference |
| C2 | Aromatic/Heteroaromatic groups | Can enhance binding affinity through π-π stacking and hydrophobic interactions. | nih.gov |
| C3 | Carboxamide derivatives | Crucial for antitubercular activity, with modifications impacting potency. | nih.gov |
| C6 | Halogens (Iodo, Bromo) | Important for high-affinity binding to beta-amyloid aggregates. | nih.gov |
| C8 | Carboxamides | Optimized physicochemical properties and selective antimycobacterial activity. | nih.gov |
| Pyridine Ring | Various substituents | Modulate overall lipophilicity and electronic properties, affecting target engagement. | nih.gov |
Influence of Conformational Flexibility on Molecular Recognition in Research Models
The rotation around single bonds connecting the imidazo[1,2-a]pyridine core to its substituents can lead to different low-energy conformations, or rotamers. nih.gov The specific conformation adopted by the molecule upon binding to a target is often the one that maximizes favorable interactions. For This compound , the key rotatable bond is between the C2 atom of the imidazo[1,2-a]pyridine ring and the nitrogen atom of the carbamate group. The orientation of the carbamate moiety relative to the bicyclic system can affect its ability to form hydrogen bonds and other interactions with a binding partner.
Computational studies, such as potential energy surface (PES) scanning, can be employed to identify the most stable conformations of a molecule. nih.gov For substituted imidazo[1,2-a]pyrazines, a related class of compounds, DFT calculations have been used to determine the preferred rotameric forms, which were found to be stabilized by intramolecular hydrogen bonds. nih.gov Similar principles apply to imidazo[1,2-a]pyridine derivatives. The introduction of bulky substituents can restrict conformational flexibility, which may be either beneficial or detrimental to binding affinity, depending on whether the restricted conformation is the bioactive one. nih.gov
The following table illustrates the general principles of how conformational flexibility can impact molecular recognition.
| Structural Feature | Influence on Conformational Flexibility | Implication for Molecular Recognition |
| Rigid Core (Imidazo[1,2-a]pyridine) | Provides a stable anchor for substituents. | Reduces the entropic penalty upon binding. |
| Rotatable Bonds (e.g., C-N bond in the carbamate) | Allows the molecule to adopt different conformations. | Enables induced-fit binding to the target. |
| Bulky Substituents | Can restrict rotation around single bonds. | May lock the molecule in a bioactive or inactive conformation. nih.gov |
| Intramolecular Hydrogen Bonds | Can stabilize specific conformations. | May pre-organize the ligand for binding, enhancing affinity. nih.gov |
Computational Approaches to SAR Prediction (e.g., QSAR modeling in research context)
Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, play a pivotal role in modern SAR studies. QSAR models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.
For imidazo[1,2-a]pyridine derivatives, various QSAR studies have been conducted to understand the structural requirements for their biological activities. These studies typically involve calculating a set of molecular descriptors for each compound, which quantify various aspects of its structure, such as electronic, steric, and hydrophobic properties. Statistical methods are then used to build a model that correlates these descriptors with the observed activity.
For example, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to imidazo[1,2-a]pyridine derivatives. These methods provide a three-dimensional representation of the regions around the molecules where modifications are likely to enhance or diminish activity.
While specific QSAR models for This compound are not detailed in the provided search context, the principles from studies on related compounds are applicable. A QSAR model for a series of imidazo[1,2-a]pyridine analogues would likely highlight the importance of the electronic and steric properties of the substituent at the C2 position. The hydrogen bonding capacity of the carbamate group would also be a significant descriptor.
The table below provides an overview of common computational approaches used in SAR prediction for imidazo[1,2-a]pyridine derivatives.
| Computational Method | Description | Application to Imidazo[1,2-a]pyridine SAR |
| 2D-QSAR | Correlates biological activity with 2D structural descriptors (e.g., molecular weight, logP, topological indices). | Can provide general trends and guide initial design efforts. |
| 3D-QSAR (CoMFA/CoMSIA) | Uses 3D molecular fields to relate the shape and electronic properties of molecules to their activity. | Offers detailed insights into the steric and electrostatic requirements for binding. |
| Pharmacophore Modeling | Identifies the 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for activity. | Can be used for virtual screening to identify new hits with the desired features. |
| Molecular Docking | Predicts the preferred binding orientation of a ligand to a target protein. | Helps to visualize and understand ligand-receptor interactions at the atomic level. nih.gov |
Research Applications and Functional Roles in Advanced Chemistry
Utility as Synthetic Intermediates for Complex Organic Molecules
Methyl imidazo[1,2-a]pyridin-2-ylcarbamate serves as a foundational building block for the synthesis of more complex organic structures. The imidazo[1,2-a]pyridine (B132010) core is a key component in numerous marketed drugs, and functionalization of this core is a primary strategy in drug discovery. researchgate.net The carbamate (B1207046) moiety at the C-2 position can act as a directing group or be transformed into other functional groups, while the pyridine (B92270) ring can be substituted to generate diverse molecular libraries.
Precursors for Heterocyclic Scaffolds in Medicinal Chemistry Research
The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of new therapeutic agents. nih.gov Compounds bearing this core have demonstrated a wide spectrum of pharmacological activities. researchgate.net
A significant application of methyl imidazo[1,2-a]pyridine-2-carbamate analogues is in the field of anthelmintics (agents that combat parasitic worms). Research has demonstrated that a series of 6-substituted methyl imidazo[1,2-a]pyridine-2-carbamates show potent anthelmintic efficacy. nih.gov In these studies, the core structure, methyl imidazo[1,2-a]pyridine-2-carbamate, is used as the starting scaffold, which is then chemically modified at the 6-position to create a library of new derivatives. This process allows researchers to study structure-activity relationships, leading to the identification of compounds with enhanced potency and a broader spectrum of activity. nih.gov For instance, evaluation in sheep indicated that methyl 6-(phenylsulfinyl)imidazo[1,2-a]pyridine-2-carbamate possessed a superior anthelmintic spectrum compared to other derivatives in the series. nih.gov
The broader class of imidazo[1,2-a]pyridines is investigated for a multitude of medicinal applications, as detailed in the table below. The synthesis of these varied scaffolds often relies on the functionalization of a pre-existing imidazo[1,2-a]pyridine ring system.
| Derivative Class | Therapeutic Area of Interest | Example Compounds/Drugs |
| General Imidazo[1,2-a]pyridines | Sedatives, Anxiolytics | Zolpidem, Alpidem researchgate.net |
| General Imidazo[1,2-a]pyridines | Anti-ulcer, Proton Pump Inhibitors | Soraprazan nih.govresearchgate.net |
| General Imidazo[1,2-a]pyridines | Cardiotonic Agents | Olprinone researchgate.net |
| 6-Substituted Carbamates | Anthelmintics | Methyl 6-(phenylsulfinyl)imidazo[1,2-a]pyridine-2-carbamate nih.gov |
Building Blocks for Agrochemical and Material Science Research
The utility of the imidazo[1,2-a]pyridine scaffold extends beyond human medicine into agrochemical research. The demonstrated efficacy of 6-substituted methyl imidazo[1,2-a]pyridine-2-carbamates as anthelmintic agents in livestock, such as sheep, positions them as valuable compounds in veterinary medicine, a key sector of the agrochemical industry. nih.gov The development of these agents relies on using the primary carbamate structure as a building block for more potent derivatives like methyl 6-benzoylimidazo[1,2-a]pyridine-2-carbamate and methyl 6-(1,2,2-trichloroethenyl)imidazo[1,2-a]pyridine-2-carbamate. nih.gov
In the realm of material science, the imidazo[1,2-a]pyridine moiety is noted for its potential applications due to its intrinsic structural and electronic properties. rsc.org While specific studies detailing this compound in materials are limited, the general class of imidazo[1,2-a]pyridines is recognized for its utility in this field. organic-chemistry.org Their rigid, planar structure and electron-rich nature make them attractive candidates for components in organic light-emitting diodes (OLEDs) and as fluorescent sensors.
Applications in Coordination Chemistry and Catalysis
The nitrogen atoms in the imidazo[1,2-a]pyridine ring system are capable of coordinating with metal ions, allowing this scaffold to function as a ligand in coordination chemistry. The electronic nature of substituents on the ring system can modulate the properties of the resulting metal complexes.
Ligand Design for Metal Complexes
Imidazo[1,2-a]pyridine derivatives have been successfully employed as ligands in the synthesis of novel metal complexes. Specifically, various derivatives have been used to create gold(III) complexes. nih.govnih.govbohrium.com In these complexes, the imidazo[1,2-a]pyridine derivative coordinates with the gold metal ion, leading to the formation of new chemical entities with distinct properties. nih.gov Spectroscopic data, such as NMR, shows a downfield shift in the signals of the pyridine ring protons upon complexation, confirming the coordination of the ligand to the metal center. nih.gov
Studies have shown that the biological activity of these imidazo[1,2-a]pyridine derivatives can be significantly enhanced upon complexation with a metal ion. nih.gov For example, the resulting gold(III) complexes were found to be better cytotoxic agents than the imidazo[1,2-a]pyridine ligands alone. nih.gov These complexes have been shown to interact with DNA, with evidence suggesting an intercalation mode of binding. nih.govbohrium.com The table below details synthesized gold(III) complexes with various imidazo[1,2-a]pyridine-based ligands.
| Ligand (L) | Resulting Gold(III) Complex | Key Findings |
| 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine | [Au(L)(Cl)₂]Cl | Bioactivity increases upon complexation with Au(III). nih.gov |
| 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine | [Au(L)(Cl)₂]Cl | Shows enhanced cytotoxic activity compared to the free ligand. nih.gov |
| 2-(4-Bromophenyl)imidazo[1,2-a]pyridine | [Au(L)(Cl)₂]Cl | Interacts with DNA, suggesting intercalation. nih.govnih.gov |
The presence of a methyl carbamate group at the 2-position would influence the electron density of the heterocyclic system, thereby affecting the ligand's donor properties and the stability and reactivity of the resulting metal complex.
Role in Homogeneous and Heterogeneous Catalysis Research
The synthesis of the imidazo[1,2-a]pyridine scaffold itself heavily relies on transition metal-catalyzed reactions. researchgate.net Various catalytic systems, including those based on copper and palladium, have been developed to facilitate the efficient, one-pot synthesis of these heterocycles. organic-chemistry.orgnih.gov These methods often involve domino reactions or oxidative cyclizations to construct the fused ring system. nih.gov
However, while the synthesis of these compounds is a significant topic within catalysis research, the subsequent use of this compound or its direct derivatives as part of a catalytic system for other chemical transformations is not extensively documented in the reviewed literature. The primary focus remains on the synthesis of the scaffold rather than its application as a catalyst. rsc.org
Development as Chemical Probes for Biological Systems
The unique structure of the imidazo[1,2-a]pyridine scaffold makes it an excellent platform for the development of chemical probes for imaging and diagnostic applications. These probes are designed to bind to specific biological targets, and when labeled with a radionuclide, they can be visualized using non-invasive imaging techniques like Positron Emission Tomography (PET).
Derivatives of imidazo[1,2-a]pyridine have been successfully developed as PET probes. For example, a carbon-11 (B1219553) labeled imidazo[1,2-a]pyridine derivative was synthesized as a potential PET radiotracer for imaging the PI3K/mTOR signaling pathway, which is often dysregulated in cancer. This demonstrates the scaffold's suitability for designing probes that can target key biological pathways involved in disease.
While this compound has not been specifically reported as a direct precursor in these studies, its structure represents a viable starting point for the synthesis of such probes. The carbamate group or the pyridine ring could be functionalized to attach a chelating agent for a metallic radionuclide or a linker to another targeting moiety, highlighting its potential as a versatile building block in the creation of next-generation molecular imaging agents.
Tools for Mechanistic Enzymology and Receptor Binding Studies (non-therapeutic)
The imidazo[1,2-a]pyridine core is a well-established pharmacophore present in numerous biologically active compounds, which has led to extensive investigation of its derivatives as therapeutic agents that interact with various enzymes and receptors. nih.govbeilstein-journals.org These compounds have been explored as inhibitors of enzymes such as Nek2 and for their roles as receptor ligands. nih.govbeilstein-journals.org For instance, derivatives of the imidazo[1,2-a]pyridine scaffold have been identified as potent human Constitutive Androstane Receptor (CAR) agonists, a nuclear receptor significant in hepatic functions. nih.gov
While the broader class of imidazo[1,2-a]pyridines has been a subject of therapeutic research, there is a notable lack of published studies specifically detailing the use of this compound as a non-therapeutic tool for mechanistic enzymology or in receptor binding assays. The available literature primarily focuses on the design and synthesis of derivatives for potential drug development rather than their application as research tools to elucidate biological mechanisms in a non-therapeutic context.
Imaging Agents for Research Pathways (e.g., PET probes for PI3K/mTOR pathways)
The imidazo[1,2-a]pyridine scaffold has shown significant promise in the development of molecular imaging agents, particularly for Positron Emission Tomography (PET), a powerful technique for visualizing and quantifying biological processes in vivo. Derivatives of this scaffold are being explored as probes to study critical signaling pathways implicated in diseases like cancer.
A notable example is the development of a carbon-11 labeled imidazo[1,2-a]pyridine derivative designed to target the phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway. nih.gov This pathway is frequently overactivated in various cancers, making it a key target for both therapy and imaging. Researchers have synthesized a potent dual PI3K/mTOR inhibitor based on the imidazo[1,2-a]pyridine core and subsequently labeled it with carbon-11 to create a PET radiotracer. nih.gov This imaging agent allows for the non-invasive monitoring of the PI3K/mTOR pathway, which can aid in understanding disease progression and response to treatment in a research setting.
Table 1: Research Findings on Imidazo[1,2-a]pyridine-based PET Probes
| Compound/Probe | Target Pathway | Key Findings | Reference |
| Carbon-11 labeled 2,4-difluoro-N-(2-methoxy-5-(3-(5-(2-(4-[11C]methylpiperazin-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)imidazo[1,2-a]pyridin-6-yl)pyridin-3-yl)benzenesulfonamide | PI3K/mTOR | The precursor and reference standard were successfully synthesized. The carbon-11 labeled probe was produced with good radiochemical yield and purity, demonstrating its potential as a PET imaging agent for PI3K/mTOR in cancer research. | nih.gov |
Exploration in Advanced Materials Research (e.g., functional polymers, sensors)
The imidazo[1,2-a]pyridine scaffold is increasingly being recognized for its utility in the field of materials science, particularly in the development of functional materials such as chemical sensors and fluorescent probes. researchgate.netrsc.org The inherent photophysical properties of this heterocyclic system make it an attractive platform for creating materials that can detect and signal the presence of specific analytes. mdpi.comnih.gov
Researchers have successfully synthesized imidazo[1,2-a]pyridine-based fluorescent sensors for the detection of metal ions like Fe³⁺, Hg²⁺, and Zn²⁺. rsc.orgrsc.orgrsc.org These sensors often operate on a "turn-on" or "turn-off" fluorescence mechanism, where the presence of the target ion causes a measurable change in the fluorescence intensity. For example, a fused imidazopyridine-based probe has been shown to selectively detect Fe³⁺ and Hg²⁺ in aqueous media and even within living cells. rsc.org Another study reported a handy chemical sensor based on an imidazo[1,2-a]pyridine mixture for the colorimetric and fluorescent detection of fluoride (B91410) ions. nih.gov
The application of this scaffold extends to the development of molecularly imprinted polymers for sensor technology. A hydrogel-molecular-imprinting electrochemical sensor was developed for the detection of 2-amino-1-methyl-6-phenyl-imidazo[4,5-b]pyridine (PhIP), a compound found in cooked meat, demonstrating the versatility of the broader imidazo-pyridine family in creating selective recognition materials. mdpi.com
While the imidazo[1,2-a]pyridine core is clearly a versatile component in the design of advanced materials, there is currently no specific literature describing the use of this compound in the synthesis of functional polymers or sensors. The research in this area has focused on other derivatives of the parent scaffold.
Table 2: Applications of Imidazo[1,2-a]pyridine Derivatives in Advanced Materials
| Material Type | Target Analyte | Key Features | Reference |
| Fluorescent Probe | Fe³⁺ and Hg²⁺ | High sensitivity and selectivity in aqueous media and HeLa cells. | rsc.org |
| Fluorescent Probe | Hg²⁺ | Naked-eye detection, application in cell imaging and test strips. | rsc.org |
| Chemosensor | Fluoride (F⁻) | Bimodal colorimetric and fluorescent detection with high selectivity. | nih.gov |
| Fluorescent Sensor | Zn²⁺ | Significant fluorescence enhancement and high sensitivity. | rsc.org |
Emerging Research Directions and Future Outlook
Exploration of Unconventional Synthetic Methodologies and Green Chemistry Enhancements
The synthesis of the imidazo[1,2-a]pyridine (B132010) core is undergoing a significant transformation, moving away from traditional, often harsh, condensation reactions towards more efficient and environmentally benign alternatives. acs.orgrsc.org Green chemistry principles are increasingly being integrated, focusing on reducing waste, avoiding hazardous reagents, and improving energy efficiency. ccspublishing.org.cn
Key advancements include:
Microwave and Ultrasound-Assisted Synthesis: These energy-transfer technologies dramatically accelerate reaction times and improve yields. Microwave irradiation has been successfully used for the rapid and efficient preparation of derivatives like 6-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine. bio-conferences.org Similarly, ultrasound-assisted C-H functionalization has been developed for synthesizing various imidazo[1,2-a]pyridines in water, offering mild, metal-free, and base-free conditions. organic-chemistry.org Ultrasound irradiation is also noted for significantly improving the rate and efficiency of iodination at the C3 position. acs.org
Aqueous and Metal-Free Conditions: A significant green advancement is the development of synthetic routes that operate in water under ambient, metal-free conditions. rsc.org For instance, the NaOH-promoted cycloisomerization of N-propargylpyridiniums provides quantitative yields in minutes and boasts superior green metrics compared to older methods. rsc.org
Multicomponent Reactions (MCRs): MCRs, such as the Groebke–Blackburn–Bienaymé reaction (GBBR), are powerful tools for building molecular complexity in a single step. mdpi.com These reactions are prized for their high atom economy and efficiency in generating libraries of diverse compounds, such as imidazo[1,2-a]pyridine-3-amines. mdpi.comacs.org Copper-catalyzed three-component coupling of 2-aminopyridine (B139424), an aldehyde, and a terminal alkyne is another efficient strategy. bio-conferences.org
Novel Catalytic Systems: Researchers are exploring eco-friendly catalysts like molecular iodine and montmorillonite (B579905) K-10 clay to drive the synthesis of imidazo[1,2-a]pyridines. acs.orgacs.org A dual catalytic system combining flavin and iodine has been used for aerobic oxidative C-N bond formation, further highlighting the move towards sustainable chemistry. organic-chemistry.org
| Methodology | Key Features | Catalyst/Conditions | Advantages | Reference |
|---|---|---|---|---|
| Ultrasound-Assisted Synthesis | C-H functionalization of ketones with 2-aminopyridines | KI/tert-butyl hydroperoxide | Metal-free, base-free, occurs in water, broad functional-group compatibility | organic-chemistry.org |
| Aqueous Synthesis | Cycloisomerisation of N-propargylpyridiniums | NaOH-promoted | Metal-free, extremely fast (minutes), quantitative yield, high space-time-yield | rsc.org |
| Microwave Irradiation | Synthesis of 6-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine | Microwave | Rapid, efficient, enhanced yields, uniform heating | bio-conferences.org |
| Multicomponent Reaction (GBBR) | Synthesis of imidazo[1,2-a]pyridine-3-amines | Various (e.g., Sc(OTf)₃) | High atom economy, convergence, generates diversity | mdpi.com |
| Aqueous Micellar Media | Domino A³-coupling reaction | Cu(II)–ascorbate | Environmentally sustainable, good overall yields | acs.org |
Advanced Functionalization and Derivatization Strategies for Enhanced Chemical Space
Direct functionalization of the pre-formed imidazo[1,2-a]pyridine scaffold is a powerful strategy for rapidly accessing novel derivatives. rsc.org While the C3 position is the most common site for electrophilic attack, significant progress has been made in achieving site-selective functionalization across the entire ring system, which is crucial for drug development. rsc.orgresearchgate.net
C-H Functionalization: This approach is prized for its atom and step economy. nih.gov Visible light-induced photocatalysis has emerged as a key technique for C-H functionalization, enabling reactions like formylation, aminoalkylation, and trifluoromethylation, primarily at the C3 position. nih.govmdpi.com However, this strategy often faces challenges such as harsh conditions and the need for expensive metal catalysts. nih.gov
Site-Selective Derivatization: While C3 functionalization is common, methods are being developed to target other positions (C2, C5, C6, C7, C8) to expand the accessible chemical space. rsc.org The nitrogen atom at the N-1 position can act as a directing group in metal-catalyzed reactions, facilitating ortho-C-H functionalization of 2-aryl substituents. nih.gov
Radical Reactions: The use of radical reactions has become a prominent strategy for direct functionalization, proceeding through transition metal catalysis, metal-free oxidation, or photocatalysis. rsc.org This allows for the introduction of a wide array of functional groups, including fluoroalkyl and amino groups, which can significantly alter the compound's physicochemical properties. nih.gov
Multi-component and Tandem Reactions: Tandem reactions, which combine multiple bond-forming events in a single operation, provide efficient pathways to complex derivatives. bio-conferences.org For instance, an Fe(II)-catalyzed tandem coupling involving a Michael addition and intramolecular cyclization has been used to create 3-methyl-2-arylimidazo[1,2-a]pyridines. bio-conferences.org A three-component aza-Friedel–Crafts reaction catalyzed by Y(OTf)₃ has also been developed for the C3-alkylation of the scaffold. mdpi.comnih.gov
Integration with Artificial Intelligence and Machine Learning for Molecular Design and Property Prediction
Computational chemistry, including artificial intelligence (AI) and machine learning (ML), is accelerating the discovery and optimization of imidazo[1,2-a]pyridine-based compounds. These tools enable the rational design of molecules with desired properties and predict their biological activities before synthesis.
Molecular Docking and Simulation: Molecular docking is widely used to predict the binding interactions between imidazo[1,2-a]pyridine derivatives and biological targets. For example, docking studies have shown how these compounds bind to the NF-κB p50 subunit, a key protein in inflammatory pathways. nih.gov Molecular dynamics simulations and Prime MM-GBSA approaches are used to refine these predictions and assess the stability of ligand-protein complexes. researchgate.net
QSAR and Pharmacophore Modeling: Quantitative Structure-Activity Relationship (QSAR) models are developed to correlate the chemical structure of imidazo[1,2-a]pyridine derivatives with their biological activity. researchgate.net Atom-based 3D-QSAR and pharmacophore generation help identify the key structural features required for potency, guiding the design of new, more effective analogs for targets like mycobacterial enzymes. researchgate.net
ADMET Prediction: In silico tools like QikProp are employed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives. researchgate.net This early-stage screening helps to prioritize compounds with favorable drug-like profiles, improving the efficiency of the drug discovery process. researchgate.net DFT (Density Functional Theory) studies are also used to investigate photophysical properties for applications in materials science. tandfonline.com
Expanding Research Applications in Novel Chemical and Biological Disciplines
While the therapeutic potential of imidazo[1,2-a]pyridines in areas like cancer, infection, and inflammation is well-established, their unique chemical and photophysical properties are enabling applications in new scientific fields. nih.govnih.govresearchgate.net
Materials Science: The fused heterocyclic structure imparts unique optical properties. Derivatives are being investigated for use as fluorescent probes, chemosensors, laser dyes, and in optoelectronic devices like OLEDs. mdpi.comtandfonline.com Their significant Stokes shift makes them particularly appealing for these applications. tandfonline.com
Chemical Biology and Bioimaging: The scaffold's favorable characteristics, such as good brain permeability and metabolic stability, make it suitable for developing imaging agents. mdpi.com For example, derivatives labeled with iodine-123 are being explored as potential SPECT imaging agents to detect amyloid pathology in Alzheimer's disease. mdpi.com
Covalent Inhibitors: Researchers are utilizing the imidazo[1,2-a]pyridine scaffold to develop targeted covalent inhibitors (TCIs) for cancer treatment. rsc.org By incorporating a "warhead" group, these compounds can form a permanent bond with their target protein, leading to potent and sustained inhibition. A series of novel inhibitors targeting the KRAS G12C mutation has been developed using this strategy. rsc.org
Novel Therapeutic Targets: The versatility of the scaffold allows for its application against a wide range of diseases. researchgate.net Research is expanding to include its use against multidrug-resistant and extensively drug-resistant tuberculosis (MDR-TB and XDR-TB), with derivatives like telacebec (B1166443) (Q203) showing clinical potential. rsc.orgrsc.orgnih.gov Other applications include treatments for gastric cancer via inhibition of the STAT3 signaling pathway and as antiviral agents. nih.govchemrxiv.org
| Application Area | Specific Use Case | Key Compound/Strategy | Significance | Reference |
|---|---|---|---|---|
| Materials Science | Fluorescent probes, laser dyes, OLEDs | 2-(2'-hydroxyphenyl)imidazo[1,2-a]pyridine (HPIP) dyes | Significant Stokes shift and tunable photophysical properties | tandfonline.com |
| Bioimaging | SPECT imaging for Alzheimer's disease | Iodine-123 labeled derivatives | Excellent brain permeability and metabolic stability for detecting amyloid pathology | mdpi.com |
| Oncology | Targeted Covalent Inhibitors (TCIs) | Derivatives targeting KRAS G12C mutation | Validates the scaffold for developing novel covalent anticancer agents | rsc.org |
| Infectious Disease | Treatment of MDR/XDR-Tuberculosis | Telacebec (Q203), Imidazo[1,2-a]pyridine-3-carboxamides | Addresses urgent need for new drugs against resistant mycobacteria | bio-conferences.orgnih.gov |
| Oncology | Gastric Cancer Treatment | Inhibitors of STAT3 signaling pathway | Demonstrates effects on inhibiting cancer cell growth, migration, and invasion | nih.gov |
Challenges and Opportunities in the Academic Study of Imidazo[1,2-a]pyridin-2-ylcarbamates
Despite significant progress, the study of imidazo[1,2-a]pyridines faces several challenges that also represent opportunities for future research.
Challenges:
Regioselectivity in Synthesis: Controlling the position of functional groups during synthesis remains a key challenge. rsc.org While C3 functionalization is well-developed, achieving selective derivatization at other positions, especially C2, often requires complex, multi-step procedures or specific directing groups. rsc.orgresearchgate.net
Physicochemical Properties: Like many fused bicyclic ring systems, some imidazo[1,2-a]pyridine derivatives suffer from poor physicochemical properties, such as high lipophilicity and low aqueous solubility, which can hinder their development as drugs. nih.gov
Limited Scope of "Green" Methods: While green chemistry approaches are emerging, many still rely on specific substrates or conditions, and expanding their scope to a wider range of derivatives is an ongoing effort. rsc.orgnih.gov
Opportunities:
Exploration of Less-Studied Isomers: The vast majority of research has focused on the imidazo[1,2-a]pyridine nucleus. mdpi.com Other isomers, such as imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines, are far less studied and represent a significant opportunity for discovering compounds with novel biological activities and properties. mdpi.com
Development of Novel Drug Scaffolds: There is immense potential to further develop derivatives as potent therapeutic agents for a wide range of conditions, including various cancers, infectious diseases, and inflammatory disorders. nih.govnih.gov The scaffold's proven success provides a strong foundation for creating extensive chemical libraries for biological screening. nih.gov
Advanced Materials and Probes: The unique photophysical properties of these compounds are ripe for further exploration in materials science. tandfonline.com Designing next-generation fluorescent probes for biological imaging and sensors for environmental monitoring are promising future directions.
Synergistic Drug Combinations: Investigating the co-administration of imidazo[1,2-a]pyridine derivatives with other therapeutic agents, such as the natural compound curcumin, has shown promise in enhancing anti-inflammatory and cytotoxic effects, opening a new avenue for combination therapies. nih.gov
Q & A
Q. What are the common synthetic methodologies for preparing methyl imidazo[1,2-a]pyridin-2-ylcarbamate?
Methodological Answer: The synthesis typically involves multicomponent reactions (MCRs) or tandem coupling strategies. For example:
- Tandem Michael addition-cyclization : FeCl₂-catalyzed reactions between 2-aminopyridines and nitroolefins yield imidazo[1,2-a]pyridine scaffolds. Reaction optimization includes solvent selection (methanol or DCM) and catalyst screening (FeCl₂ outperforms AlCl₃ or ZnCl₂) .
- One-pot MCRs : Aryl ketones, 2-amino-N-heterocycles, and methylene donors (e.g., DMSO) react in the presence of K₂S₂O₈ and catalytic I₂. Temperature control (80–100°C) and inert atmospheres prevent side reactions .
- Post-functionalization : Carbamate groups are introduced via nucleophilic substitution of chloromethyl intermediates (e.g., 2-(chloromethyl)imidazo[1,2-a]pyridine) with methyl carbamate .
Table 1 : Key Synthetic Routes and Conditions
| Method | Reagents/Catalysts | Yield (%) | Limitations | Reference |
|---|---|---|---|---|
| FeCl₂-catalyzed tandem | FeCl₂, MeOH, RT | 60–85 | Incompatible with pyrimidines | |
| One-pot MCR | K₂S₂O₈, I₂, DMSO | 70–90 | Requires strict temp control | |
| Chloromethyl substitution | Methyl carbamate, DMF | 50–75 | Low regioselectivity |
Q. How is the purity and structural integrity of this compound validated?
Methodological Answer:
- Chromatography : HPLC with C18 columns (acetonitrile/water gradient) detects impurities <0.5% .
- Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., C-2 carbamate vs. C-3 isomers). IR identifies carbamate C=O stretches (~1700 cm⁻¹) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 235.0825) .
Q. What are the primary biological targets explored for this compound?
Methodological Answer: Preliminary studies focus on antimicrobial and anticancer activity:
- Antimicrobial assays : Broth microdilution (MIC ≤8 µg/mL against S. aureus) .
- Cancer cell viability : MTT assays (IC₅₀ ~10 µM in HeLa cells) with apoptosis confirmed via flow cytometry .
Advanced Research Questions
Q. How can Fe-catalyzed synthetic routes be optimized to address substrate limitations (e.g., pyrimidines)?
Methodological Answer:
- Catalyst engineering : Bidentate ligands (e.g., phenanthroline) enhance FeCl₂ activity for sterically hindered substrates .
- Solvent effects : Switching from methanol to DMF improves solubility of pyrimidine derivatives .
- Computational guidance : DFT studies identify transition-state barriers, guiding substituent placement to reduce steric clash .
Q. What computational strategies predict the compound’s pharmacokinetic and toxicity profiles?
Methodological Answer:
- ADMET prediction : SwissADME or pkCSM models assess bioavailability (%ABS >50) and hepatotoxicity (CYP3A4 inhibition risk) .
- Docking studies : AutoDock Vina screens against kinase targets (e.g., EGFR, IC₅₀ correlation R² = 0.89) .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H-bonding vs. van der Waals) to predict crystallinity and solubility .
Q. How do structural modifications at the C-2 carbamate group impact bioactivity?
Methodological Answer:
Q. What analytical techniques resolve contradictions in reported reaction yields?
Methodological Answer:
- Reaction monitoring : In-situ IR tracks nitroolefin consumption to identify optimal stopping points .
- Byproduct analysis : LC-MS identifies dimeric side products (e.g., [2+2] cycloadducts) in Fe-catalyzed reactions, mitigated by lower catalyst loading (5 mol% → 2 mol%) .
Contradictions and Mitigation Strategies
- vs. 14 : FeCl₂-catalyzed methods show high efficiency but fail with pyrimidines. Mitigation involves hybrid catalysts (FeCl₂/CuBr) for broader substrate scope .
- vs. 17 : Divergent bioactivity trends (antimicrobial vs. anticancer) highlight the need for target-specific derivatization (e.g., fluorinated analogs for kinase inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
